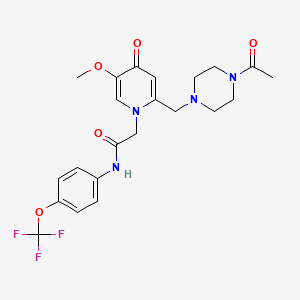
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25F3N4O5 and its molecular weight is 482.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Piperazine moiety : 4-acetylpiperazine contributes to its pharmacological properties.
- Pyridine core : The 5-methoxy-4-oxopyridine structure is crucial for its interaction with biological targets.
- Trifluoromethoxy phenyl group : Enhances lipophilicity and possibly alters the pharmacokinetic profile.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which are critical in regulating cell proliferation and survival. This suggests potential applications in treating cancers and other proliferative diseases .
- Neuroprotective Effects : The hydroxypyridinone moiety in related compounds has demonstrated the ability to trap reactive oxygen species (ROS), which could protect neuronal cells from oxidative stress .
- Apoptotic Pathways : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly through mechanisms involving caspase activation and mitochondrial dysfunction .
Biological Activity Data
| Activity Type | Model System | Concentration Range | Observed Effect |
|---|---|---|---|
| Cell Proliferation | MV4-11 leukemia cells | 0.25 - 2.50 μM | Significant inhibition of cell proliferation |
| Apoptosis Induction | A549 lung cancer cells | 0.5 - 5 μM | Induction of apoptotic markers (caspase activation) |
| Neuroprotection | PC12 neuronal-like cells | 1 - 10 μM | Reduction in MGO-induced apoptosis |
Case Studies
- Anti-Cancer Activity : In a study involving MV4-11 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating strong anti-cancer properties. The compound was found to inhibit CDK4/6 activity, leading to cell cycle arrest .
- Neuroprotective Properties : Another study focused on PC12 cells showed that the compound effectively reduced oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease .
- Pharmacokinetics and ADME : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles based on predictive modeling, indicating good potential for oral bioavailability and central nervous system penetration .
属性
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O5/c1-15(30)28-9-7-27(8-10-28)12-17-11-19(31)20(33-2)13-29(17)14-21(32)26-16-3-5-18(6-4-16)34-22(23,24)25/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPWMWWHCBXLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













